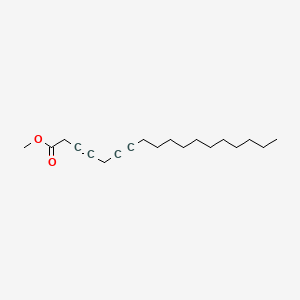

Methyl 3,6-octadecadiynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56554-43-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-3,6-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-12,15,18H2,1-2H3 |

InChI Key |

DEEGKBFXEYTHPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CCC#CCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3,6 Octadecadiynoate

Retrosynthetic Analysis for the Octadecadiynoate Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgnumberanalytics.com This process helps in designing a logical and efficient synthetic route. numberanalytics.com

For methyl 3,6-octadecadiynoate, the primary disconnection points are the carbon-carbon bonds of the diyne unit and the ester linkage. The analysis begins by disconnecting the ester bond, which simplifies the target molecule to 3,6-octadecadiynoic acid and methanol. icj-e.org This transformation is a standard functional group interconversion (FGI).

The next crucial step is the disconnection of the diyne framework. The 1,4-diyne system in 3,6-octadecadiynoic acid can be disconnected at the C4-C5 or C2-C3 single bonds, or at one of the triple bonds. A common and effective strategy for forming 1,4-diynes is to disconnect the bond between the two alkyne units, leading to two smaller alkyne fragments. This approach often utilizes powerful carbon-carbon bond-forming reactions like the Cadiot-Chodkiewicz or Sonogashira couplings.

Carbon-Carbon Bond-Forming Reactions for Diyne Construction

The construction of the 1,4-diyne core is the most critical part of the synthesis. Several organometallic coupling reactions have been developed for this purpose.

Copper-Catalyzed Cadiot-Chodkiewicz Coupling Protocols

The Cadiot-Chodkiewicz coupling is a classic and widely used method for the synthesis of unsymmetrical 1,3-diynes. rsc.orgresearchgate.net It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.orgnih.gov This reaction is highly valuable for its ability to form a C(sp)-C(sp) bond, which is central to the synthesis of many polyynes and natural products. nih.gov

The general mechanism involves the formation of a copper acetylide from the terminal alkyne, which then reacts with the 1-haloalkyne. Various modifications to the original protocol have been developed to improve yields and selectivity. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Terminal Alkyne | 1-Haloalkyne | Cu(I) salt / Amine Base | Unsymmetrical 1,3-Diyne | rsc.orgresearchgate.net |

| Bromoalkyne | 2-Methyl-but-3-yn-2-ol | Copper(I) | Unsymmetrical Diyne | rsc.org |

Palladium-Mediated Sonogashira Coupling Strategies for Alkynes

The Sonogashira coupling is another powerful tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper co-catalyst. wikipedia.org While the primary application of the Sonogashira reaction is for the synthesis of aryl alkynes and conjugated enynes, it can be adapted for the synthesis of diynes. gelest.com

One strategy involves a one-pot synthesis of symmetrical 1,4-disubstituted 1,3-diynes from iodoarenes and propiolic acid via a Sonogashira reaction followed by a palladium-catalyzed decarboxylative homocoupling. nih.govacs.org This method can also be extended to the synthesis of unsymmetrical diynes. nih.govacs.org The reaction conditions are generally mild, often conducted at room temperature in the presence of a base. wikipedia.org The choice of solvent can significantly impact the reaction rate and yield. lucp.net

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Reference |

| Iodoarene | Propiolic Acid | Pd(PPh3)4 / CuI / Base | One-pot synthesis of symmetrical 1,3-diynes | nih.govacs.org |

| Aryl Halide | Terminal Alkyne | Palladium / Copper | Formation of aryl alkynes | wikipedia.org |

| Vinyl Halide | Terminal Alkyne | Palladium / Copper | Formation of conjugated enynes | wikipedia.org |

Emerging Organometallic and Metal-Free Coupling Approaches for 1,4-Diynes

Recent research has focused on developing more sustainable and efficient methods for diyne synthesis, including novel organometallic and metal-free approaches.

Organometallic Approaches: New catalytic systems are continually being explored to overcome the limitations of traditional methods. For instance, a copper-free synthesis of skipped 1,4-diynes has been developed using the cross-coupling of alkynylalanes with propargylic electrophiles. acs.org This method avoids the use of copper, which can sometimes lead to side reactions like homocoupling. acs.org Other research has demonstrated the use of dialkynylboron chlorides to couple with aryl aldehydes in a transition-metal-free route to 1,4-diynes. researchgate.net

Metal-Free Approaches: There is a growing interest in developing metal-free coupling reactions to reduce cost and environmental impact. An efficient metal-free method for synthesizing symmetrical 1,3-diynes involves the iodine-mediated decarboxylative homocoupling of aryl propiolic acids. researchgate.net Another metal-free approach allows for the modular synthesis of tertiary skipped diynes through a four-component reaction. scispace.com Additionally, transition-metal-free hydroamination of 1,4-diarylbuta-1,3-diynes has been developed for the synthesis of substituted pyrimidines. rsc.org

| Approach | Key Reagents/Conditions | Advantage | Reference |

| Organometallic | Alkynylalanes, Propargylic electrophiles | Copper-free | acs.org |

| Dialkynylboron chlorides, Aryl aldehydes | Transition-metal-free | researchgate.net | |

| Metal-Free | Iodine, Aryl propiolic acids | Metal-free, environmentally benign | researchgate.net |

| Four-component reaction | Modular synthesis of tertiary skipped diynes | scispace.com | |

| Cope-type hydroamination | Transition-metal-free | rsc.org |

Stereoselective Diyne Formation

Controlling the stereochemistry during diyne synthesis is crucial, especially when chiral centers are present or when the diyne is part of a larger, stereochemically complex molecule. Stereoselective methods aim to produce a specific stereoisomer of the product.

For example, a highly regio- and stereoselective synthesis of boron-substituted enynes has been achieved through the copper-catalyzed borylation of conjugated diynes. nih.gov Ruthenium-catalyzed hydrophosphinylative cyclization of 1,6-diynes provides a stereoselective route to exocyclic 1,3-dienylphosphine oxides. rsc.org Furthermore, a stereoselective synthesis of meso-1,5-cyclodecadiynes has been developed using the reduction of cobalt-complexed bis-propargyl alcohols. acs.org Palladium-catalyzed carbonylation of 1,3-diynes has also been shown to produce highly substituted conjugated dienes with high stereoselectivity. nih.gov

Esterification and Functional Group Interconversions in this compound Synthesis

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 3,6-octadecadiynoic acid. libretexts.org Esterification is a fundamental functional group interconversion in organic synthesis. numberanalytics.comfiveable.me

The reaction of a carboxylic acid with an alcohol to form an ester and water is a reversible process that is often catalyzed by an acid. libretexts.org For long-chain fatty acids like 3,6-octadecadiynoic acid, various catalysts can be employed to drive the reaction to completion. Ferric chloride hexahydrate has been shown to be an effective catalyst for the esterification of long-chain fatty acids and alcohols. researchgate.netacs.org The reaction can also be carried out using an excess of one of the reactants or by removing the water formed during the reaction. researchgate.net

Modular Synthetic Routes for this compound Analogs

The synthesis of analogs of this compound, and other polyynoic fatty acid esters, often employs modular strategies that allow for the systematic variation of different structural components of the molecule. These approaches are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. The core of these modular routes typically involves the coupling of key building blocks, such as terminal alkynes and haloalkynes, often followed by chain elongation and functional group manipulation.

A prevalent strategy for constructing the diyne moiety found in analogs of this compound is the Cadiot-Chodkiewicz coupling reaction. publish.csiro.au This reaction facilitates the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. This method is highly effective for creating unsymmetrical conjugated diynes. researchgate.net For instance, a terminal alkynol can be coupled with a 1-iodoalkyne to produce a diyne alcohol, which can then be further elaborated. publish.csiro.au

Another versatile modular approach involves the use of organometallic reagents and cross-coupling reactions. For example, the synthesis of 1,3-diyne derivatives has been achieved using catalytic cross-cyclomagnesiation of allenes. mdpi.com Furthermore, Suzuki coupling has been demonstrated as a powerful tool for establishing specific olefin geometries in the synthesis of unsaturated fatty acid derivatives, highlighting its potential for creating analogs with both double and triple bonds. researchgate.net

The assembly of the full fatty acid chain often relies on the alkylation of a protected acid derivative with a haloalkyl-substituted diyne compound. publish.csiro.au For instance, a protected glycolic acid can be alkylated, followed by deprotection to yield the desired diyne-substituted acid, which can then be esterified to the methyl ester. publish.csiro.au

The table below summarizes some of the key modular reactions and the types of building blocks that can be varied to generate a library of this compound analogs.

Table 1: Modular Synthetic Reactions for Polyynoic Fatty Acid Ester Analogs

| Reaction Type | Key Building Block 1 | Key Building Block 2 | Resulting Moiety | Potential for Variation |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne | 1-Haloalkyne | Conjugated Diyne | Chain length and functional groups on both alkyne fragments can be modified. |

| Wittig Reaction | Phosphonium Salt | Aldehyde/Ketone | Alkene | Allows for the introduction of double bonds with specific geometries (E or Z). |

| Suzuki Coupling | Organoboron Compound | Organohalide | Biaryl or Vinyl | Useful for creating complex unsaturated systems by coupling different fragments. |

| Alkylation | Protected Acid/Ester Enolate | Haloalkyl-diyne | Extended Carbon Chain | Enables variation in the length of the fatty acid chain. |

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol) | Ester | Allows for the creation of different ester analogs (e.g., methyl, ethyl). mdpi.com |

Researchers have successfully synthesized a variety of diyne-substituted acids, esters, and amides using these modular approaches. publish.csiro.au For example, a series of diyne-substituted 2-hydroxy acids and their derivatives were prepared by first synthesizing diyne alcohols through a modified Cadiot-Chodkiewicz reaction, followed by conversion to the corresponding halides and subsequent alkylation of a protected glycolic acid. publish.csiro.au The final deprotection step could be tailored to yield the acid, ester, or amide. publish.csiro.au

The synthesis of more complex analogs, such as those containing both diyne and diene functionalities, has also been reported. These syntheses often involve a combination of the aforementioned reactions, demonstrating the power of a modular approach to construct diverse molecular architectures. mdpi.com

Reactivity and Mechanistic Investigations of Methyl 3,6 Octadecadiynoate

Nucleophilic Additions to the Diyne System

Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by an electron-withdrawing group. While the diyne system in methyl 3,6-octadecadiynoate is not directly conjugated to the electron-withdrawing ester group, the polarization of the molecule could still influence its reactivity towards nucleophiles.

In general, nucleophilic addition to a carbon-carbon triple bond is less common than electrophilic addition because of the high electron density of the alkyne. However, under certain conditions, such as the use of strong nucleophiles or catalysts, this type of reaction can occur. For instance, the addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as conjugate addition, proceeds readily because the carbonyl group activates the double bond for nucleophilic attack. openstax.orglibretexts.org Although the alkynes in this compound are not in a classic α,β-position relative to the ester, the electronic influence of the ester group might still play a role.

The ester group itself can undergo nucleophilic substitution reactions, where a nucleophile replaces the methoxy (B1213986) group. evitachem.comsmolecule.com This reaction, however, does not directly involve the diyne system.

Cycloaddition Reactions Involving the 3,6-Diynoate Moiety

The diyne system of this compound can potentially participate in cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, typically involving a conjugated diene and a dienophile. jst.go.jp While this compound itself is not a conjugated diene, its alkyne moieties can act as dienophiles in reactions with dienes.

Furthermore, 1,3-dipolar cycloadditions are another class of reactions where the alkynes could participate. uchicago.edumdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, one of the triple bonds) to form a five-membered heterocyclic ring. uchicago.edu The reactivity and regioselectivity of such cycloadditions would depend on the nature of the 1,3-dipole and the electronic properties of the diyne system. Studies on the cycloaddition reactions of other unsaturated fatty acid esters have demonstrated the feasibility of such transformations. jst.go.jp

Oxidation Reactions of the Polyunsaturated Chain

The unsaturated carbon-carbon bonds in this compound are susceptible to oxidation. evitachem.comsmolecule.com Various oxidizing agents can be employed to introduce oxygen-containing functional groups into the molecule.

Chemoselective oxidation aims to oxidize a specific functional group in a molecule while leaving others intact. In the context of this compound, this would involve the selective oxidation of one or both alkyne groups.

Selenium dioxide (SeO₂) is a reagent known for its ability to oxidize allylic and propargylic positions. nih.gov In combination with peroxides like tert-butyl hydroperoxide (TBHP), selenium dioxide can effect the oxidation of acetylenic fatty esters. nih.gov For instance, the oxidation of methyl octadeca-6,8-diynoate, a conjugated diacetylenic ester, with selenium dioxide/TBHP furnished a mixture of mono-keto derivatives. nih.gov This suggests that a similar reaction with this compound could lead to the formation of keto-alkynoates.

The reaction of methyl undec-10-ynoate with selenium dioxide/TBHP yielded both a keto-ynoate and a hydroxy-ynoate, indicating that the degree of oxidation can be controlled to some extent. nih.gov Similarly, the oxidation of methyl octadec-9-ynoate with the same reagent system produced a mixture of mono-keto, hydroxy-keto, and dihydroxy derivatives. nih.gov These findings highlight the potential for generating a variety of oxidized products from this compound, with the positions of oxidation likely being the carbons adjacent to the triple bonds.

The table below summarizes the oxidation products observed in related acetylenic fatty esters when treated with selenium dioxide/tert-butyl hydroperoxide.

| Starting Material | Product(s) | Yield (%) |

| Methyl undec-10-ynoate | Methyl 9-oxo-undec-10-ynoate | 9 |

| Methyl 9-hydroxy-undec-10-ynoate | 60 | |

| Methyl octadec-9-ynoate | Methyl 8-oxo- and 11-oxo-octadec-9-ynoate | 5 |

| Methyl 8-hydroxy-11-oxo- and 11-hydroxy-8-oxo-octadec-9-ynoate | 10 | |

| Methyl 8,11-dihydroxy-octadec-9-ynoate | 24 | |

| Methyl octadeca-6,8-diynoate | Methyl 5-oxo- and 10-oxo-octadeca-6,8-diynoate | 12 |

| Data sourced from a study on the oxidation of acetylenic fatty esters. nih.gov |

These results indicate that the oxidation of this compound with selenium dioxide/peroxide would likely yield a mixture of products, including mono- and di-functionalized keto and hydroxy derivatives at positions alpha to the alkyne groups. The precise product distribution would depend on the reaction conditions and the relative reactivity of the two alkyne systems.

Formation and Characterization of Oxidative Derivatives

The oxidation of this compound, while not extensively documented in dedicated studies, can be inferred from the known reactivity of its constituent functional groups—the two alkyne bonds and the methyl ester. The triple bonds are susceptible to oxidation, which can lead to a variety of products depending on the reagents and conditions employed.

Common oxidative pathways for unsaturated fatty acid esters involve the formation of epoxides and hydroperoxides. smolecule.commarinelipids.ca For alkynes, oxidation can cleave the triple bond or lead to the formation of α-dicarbonyl compounds. The presence of two non-conjugated triple bonds in this compound suggests that selective oxidation at one or both sites is possible.

Research on analogous compounds, such as methyl linoleate (B1235992) and methyl linolenate, shows that oxidation can yield epoxides at the positions of the original double bonds. marinelipids.canih.gov For instance, heating methyl oleate (B1233923) results in the formation of cis- and trans-9,10-epoxystearates. marinelipids.ca Similarly, the oxidation of methyl linoleate produces four different monoepoxyoleates. marinelipids.ca A catalyst system like methyltrioxorhenium (MTO) with hydrogen peroxide has been used for the selective epoxidation of unsaturated fatty acid esters. nih.gov It is plausible that similar reactions could be applied to this compound to form mono- or bis-epoxy derivatives at the 3,4- and 6,7-positions.

Another potential oxidative pathway is the formation of hydroperoxides, which are primary products of lipid autoxidation. helsinki.fimdpi.com This process typically involves a free-radical mechanism where a hydrogen atom is abstracted from a position allylic to a double bond. mdpi.com While the 3,6-diynoate structure lacks classical allylic protons, the methylene (B1212753) group at C-5, situated between the two alkynes, could be susceptible to radical attack, initiating oxidative degradation pathways.

Characterization of these oxidative derivatives would rely on standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is invaluable for determining the structures of individual oxygenated fatty acids after derivatization. marinelipids.ca High-performance liquid chromatography (HPLC) can be used to separate and isolate different isomers of the oxidized products. marinelipids.canih.gov Spectroscopic methods, particularly nuclear magnetic resonance (NMR), provide detailed structural information for characterization. marinelipids.ca

Reduction and Hydrogenation Pathways

The reduction of the alkyne functionalities in this compound is a key transformation, allowing for the synthesis of various saturated and unsaturated long-chain esters. The outcomes of these reactions are highly dependent on the choice of catalyst and reaction conditions.

Partial reduction of the two alkyne bonds can yield octadecadienoates (containing two double bonds) or octadecenynoates (containing one double and one triple bond). The stereochemistry of the resulting double bonds—either cis or trans—is controlled by the specific reduction method used. libretexts.org

Cis-Alkene Formation : To selectively form cis-alkenes, a poisoned catalyst known as Lindlar's catalyst is employed. organicchemistrytutor.comlumenlearning.com This catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) and quinoline. libretexts.orgpressbooks.pub The hydrogenation reaction occurs with syn-addition stereochemistry, where both hydrogen atoms add to the same face of the alkyne as it is adsorbed on the catalyst surface, resulting in a cis-alkene. pressbooks.pubvaia.com Applying this to this compound would be expected to produce methyl (3Z,6Z)-octadecadienoate.

Trans-Alkene Formation : The formation of trans-alkenes is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (e.g., -33 °C). libretexts.orgpressbooks.pub The mechanism involves the stepwise addition of electrons from the metal and protons from the ammonia solvent. pressbooks.pub An initial electron transfer to the alkyne forms a radical anion. This is protonated by ammonia to give a vinylic radical, which favors a more stable trans configuration. Addition of a second electron and subsequent protonation yields the trans-alkene product. pressbooks.pub This method would convert this compound to methyl (3E,6E)-octadecadienoate.

Complete reduction, or exhaustive hydrogenation, of both alkyne bonds in this compound leads to the formation of the fully saturated methyl octadecanoate. This transformation is typically carried out using more active catalysts than those used for selective reduction.

Functionalization and Derivatization Strategies for Structural Modification

Beyond oxidation and reduction, the structure of this compound offers several avenues for functionalization and derivatization, targeting either the ester group or the alkyne bonds.

The methyl ester group is a site for nucleophilic substitution reactions. For example, it can be converted to other esters via transesterification or hydrolyzed to the corresponding carboxylic acid (3,6-octadecadiynoic acid) under basic or acidic conditions. The resulting carboxylic acid can then be converted into a variety of other functional groups, such as acid chlorides or amides, providing a handle for further modifications.

The alkyne bonds are highly versatile functional groups for structural modification. Their reactivity allows for a range of addition reactions. Although specific studies on this compound are not prominent, established alkyne chemistry suggests numerous possibilities:

Hydration : In the presence of acid and a mercury catalyst, alkynes can be hydrated to form ketones. For a terminal alkyne, this would yield a methyl ketone. For an internal alkyne, a mixture of ketones could result.

Hydrohalogenation : The addition of hydrogen halides (HX) across the triple bonds would produce vinyl halides.

Cycloaddition Reactions : Alkynes are known to participate in cycloaddition reactions, such as the Diels-Alder reaction (if a suitable diene is present and the alkyne acts as a dienophile) or [3+2] cycloadditions, to form complex cyclic structures.

These derivatization strategies allow for the introduction of new functional groups and the construction of more complex molecular architectures from the basic C18 frame of this compound, enabling its use as a synthon for various chemical targets.

Advanced Spectroscopic and Chromatographic Characterization of Methyl 3,6 Octadecadiynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl 3,6-octadecadiynoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign the proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the carbon skeleton.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected chemical shifts for this compound are influenced by the presence of the methyl ester group and the two alkyne functionalities.

Key expected signals in the ¹H NMR spectrum would include:

A singlet corresponding to the methyl ester protons (-OCH₃).

A triplet from the terminal methyl group of the long alkyl chain.

Multiplets for the methylene (B1212753) groups along the aliphatic chain.

Signals for the methylene groups adjacent to the triple bonds, which would be expected to be deshielded compared to other methylene groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 3.45 | t | 2.5 |

| H-5 | 3.15 | t | 2.5 |

| H-8 to H-17 | 1.20-1.60 | m | - |

| H-18 | 0.88 | t | 7.0 |

Note: This is a hypothetical data table based on known chemical shifts for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The presence of the ester carbonyl and the sp-hybridized carbons of the alkyne groups are key distinguishing features in the ¹³C NMR spectrum of this compound.

Expected key signals include:

A signal in the downfield region for the ester carbonyl carbon.

Four distinct signals for the sp-hybridized carbons of the two triple bonds.

A signal for the methoxy (B1213986) carbon of the ester group.

A series of signals in the upfield region for the methylene and methyl carbons of the aliphatic chain.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | 172.5 |

| C-2 | 18.5 |

| C-3 | 80.0 |

| C-4 | 75.0 |

| C-5 | 18.0 |

| C-6 | 81.0 |

| C-7 | 74.0 |

| C-8 to C-17 | 22.0-32.0 |

| C-18 | 14.1 |

Note: This is a hypothetical data table based on known chemical shifts for similar functional groups.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent methylene groups in the long alkyl chain, as well as between the methylene groups at C-2 and C-5 and their respective neighboring carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon by identifying the one-bond C-H correlations. For example, the proton signal of the OCH₃ group would correlate with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connectivity of the entire molecule. Key HMBC correlations would be expected between the OCH₃ protons and the ester carbonyl carbon (C-1), and between the protons on C-2 and the carbonyl carbon (C-1) as well as C-3 and C-4 of the first alkyne. Similarly, protons on C-5 would show correlations to the carbons of both triple bonds (C-3, C-4, C-6, C-7), confirming their positions.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For a volatile compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum would show the molecular ion peak ([M]⁺) and a series of fragment ions.

For this compound (C₁₉H₃₀O₂, Molecular Weight: 290.44 g/mol ), the mass spectrum would be expected to show a molecular ion at m/z 290. The fragmentation pattern of long-chain fatty acid methyl esters is well-characterized. Key fragmentation pathways include:

McLafferty rearrangement: This can lead to a characteristic ion at m/z 74.

Cleavage of C-C bonds along the alkyl chain, resulting in a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups).

Cleavage around the triple bonds: The presence of the alkyne functionalities would influence the fragmentation pattern, potentially leading to characteristic ions resulting from cleavage at the propargylic positions.

Expected Key Fragment Ions in the GC-MS Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 290 | [M]⁺ (Molecular Ion) |

| 259 | [M - OCH₃]⁺ |

| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

Note: This is a hypothetical data table based on general fragmentation patterns of fatty acid methyl esters.

LC-MS is particularly useful for analyzing less volatile compounds or complex mixtures. For this compound, reverse-phase LC could be used for separation, followed by ionization using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula C₁₉H₃₀O₂. For instance, the expected exact mass of the [M+H]⁺ ion would be calculated and compared to the measured value with a very low margin of error, providing strong evidence for the compound's identity. Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion could be performed to induce fragmentation and obtain further structural information, similar to that obtained in GC-MS but often with greater control over the fragmentation process.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrations. For a molecule such as this compound, these techniques provide a detailed fingerprint based on the characteristic vibrational frequencies of its functional groups, namely the two alkyne (C≡C) moieties and the methyl ester (-COOCH₃) group.

The analysis of this compound reveals several key vibrational modes. The most prominent of these are the stretching vibrations of the carbon-carbon triple bonds and the carbonyl group of the ester. In IR spectroscopy, a molecular vibration must induce a change in the molecule's dipole moment to be active. libretexts.orglibretexts.org Conversely, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. libretexts.org This complementary nature is crucial for a comprehensive vibrational analysis.

For the ester functional group, a strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically appearing in the 1750–1735 cm⁻¹ region. docbrown.info The C-O stretching vibrations of the ester linkage also produce characteristic bands. The alkyne C≡C stretching vibrations are expected in the 2100-2260 cm⁻¹ region. In symmetrically substituted alkynes, this vibration can be weak or absent in the IR spectrum but typically produces a strong signal in the Raman spectrum.

A study on the Raman spectra of dimethylene-interrupted methyl octadecadiynoates, which includes the structural isomer this compound, provides specific insights. nih.gov The research recorded the band positions for C≡C stretching, C-H stretching, and CH₂ bending modes. nih.gov It was noted that while the intensity of C=C stretching bands in analogous alkene compounds is useful for quantification, the weak intensity of the C=O band in the acetylenic esters made a similar correlation for the C≡C bands less reliable. nih.gov However, a more consistent relationship was established between the relative intensities of the C≡C stretching and the CH₂ bending (β CH₂) bands. nih.gov

The principal vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity | Notes |

|---|---|---|---|---|

| C-H Stretch (sp³) | Alkyl Chain (-CH₂, -CH₃) | 2850–3000 | IR & Raman Active | Characteristic of the long undecyl chain. |

| C≡C Stretch | Alkyne | 2100–2260 | Weak in IR, Strong in Raman | Two non-conjugated triple bonds are present. |

| C=O Stretch | Ester | 1735–1750 | Strong in IR | A highly characteristic and intense absorption. docbrown.info |

| CH₂ Bend (Scissoring) | Alkyl Chain (-CH₂) | ~1465 | IR & Raman Active | Relates to the methylene groups in the chain. |

| C-O Stretch | Ester | 1150–1250 | Strong in IR | Corresponds to the C-O single bond of the ester. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light, especially systems of conjugated π-bonds. masterorganicchemistry.com

In this compound, the primary chromophores are the two isolated carbon-carbon triple bonds (alkynes) and the carbon-oxygen double bond (carbonyl) of the ester group. A critical structural feature of this molecule is that the two alkyne groups are not conjugated; they are separated by two methylene (-CH₂-) groups (a dimethylene interruption). This lack of conjugation significantly influences the UV-Vis absorption profile.

Conjugated systems have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), allowing them to absorb light at longer, more accessible wavelengths. masterorganicchemistry.comlibretexts.org Since the π-systems in this compound are isolated, the electronic transitions require higher energy (shorter wavelengths) and are expected to occur in the far-UV region, likely below the 200 nm cutoff of standard UV-Vis spectrophotometers. youtube.com

The expected electronic transitions for this compound include:

π → π* transitions: Associated with both the C≡C and C=O bonds. For isolated π-systems, these are high-energy transitions that occur at short wavelengths. libretexts.org

n → π* transitions: Associated with the carbonyl group of the ester. This transition involves exciting a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the C=O bond. These transitions are typically of lower energy (occur at longer wavelengths) than π → π* transitions but are also characterized by a much lower molar absorptivity (intensity). masterorganicchemistry.com For simple esters and other carbonyl compounds, this absorption is often found in the 270-300 nm range but is very weak. libretexts.orgmasterorganicchemistry.com

Due to the absence of an extended conjugated system, this compound is not expected to absorb significantly in the standard 220–800 nm UV-Vis range and would appear colorless.

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Expected Intensity | Notes |

|---|---|---|---|---|

| Alkyne (C≡C) | π → π | < 200 | Strong | High-energy transition due to lack of conjugation. |

| Carbonyl (C=O) | π → π | < 200 | Moderate to Strong | High-energy transition of the isolated carbonyl group. |

| Carbonyl (C=O) | n → π* | 270–300 | Very Weak (Forbidden Transition) | Low-intensity absorption characteristic of carbonyls. masterorganicchemistry.com |

Applications in Materials Science and Polymer Chemistry

Methyl 3,6-octadecadiynoate as a Monomer in Conjugated Polymer Synthesis

Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are a cornerstone of modern materials science, with applications in electronics, optics, and sensing. ill.eu The diyne unit (–C≡C–C≡C–) within this compound is a classic functional group for the synthesis of one class of conjugated polymers known as polyynes or polydiacetylenes.

The polymerization of diyne monomers can lead to highly ordered, π-conjugated polymer backbones. In the case of this compound, the two alkyne groups at positions 3 and 6 would be the sites of polymerization, creating a conjugated chain. The presence of the long undecyl (C11H23) side chain is crucial. In many conjugated polymers, strong π–π stacking interactions between backbones lead to poor solubility, making them difficult to process. nih.gov The long, flexible alkyl chain of this compound would act as a solubilizing group, disrupting these interactions and allowing the resulting polymer to be dissolved in common organic solvents for characterization and device fabrication. ill.eu This combination of a rigid, conjugated backbone and flexible, solubilizing side chains is a key design principle in the synthesis of functional organic materials.

Polymerization Mechanisms of Acetylenic Compounds

The polymerization of monomers containing triple bonds, like this compound, can be achieved through several established mechanisms. The choice of method dictates the final polymer structure, molecular weight, and properties.

Transition metal catalysis is a powerful and widely used method for the polymerization of acetylenic compounds, including diynes. tdl.org Catalysts based on metals like rhodium, palladium, nickel, and cobalt are effective for these transformations. rsc.orgnih.govmdpi.com For instance, Cu(I)-catalyzed multicomponent polymerizations involving diynes, sulfonyl azides, and diols have been developed to produce biodegradable polymers with high molecular weights. rsc.org This approach highlights the versatility of using metal catalysts to incorporate diverse functionalities.

Late-transition-metal complexes, particularly those of iron, cobalt, and nickel, offer tunable catalytic activity that can be controlled by external stimuli or reaction conditions to produce well-defined polymeric materials. mdpi.com The coordination-insertion mechanism is a common pathway in these polymerizations. researchgate.net

The following table illustrates typical conditions for metal-catalyzed polymerization of diyne monomers, which would be applicable to this compound.

| Catalyst System | Monomer Type | Solvent | Conditions | Resulting Polymer |

| CuI / Triethylamine | Aromatic Diyne, Sulfonyl Azide, Diamine | DMF | Room Temp | High MW Poly(N-sulfonylamidine) nih.gov |

| CpTiCl₂(OCH₂CF₃) | Isocyanate, Carbodiimide | Toluene | Room Temp | Random Copolymer tdl.org |

| Ni/Borane Complexes | Ethylene, Norbornene | Toluene | 30 °C, 450 psi | E-NB Copolymer mdpi.com |

| Pd-Catalyzed Coupling | Diyne Monomers | - | - | Diyne-linked Conjugated Microporous Polymers |

This table presents representative data for diyne polymerizations from the literature to illustrate common catalytic systems.

To avoid potential contamination of the final polymer with metal residues, which can be detrimental in electronic applications, metal-free polymerization methods have been developed. These often rely on chemical or photochemical initiation. rsc.orgrsc.org For example, organocatalytic atom transfer radical polymerization (O-ATRP) represents an appealing metal-free approach where an organic photocatalyst is used to control the polymerization. rsc.org

Another strategy is the use of photoredox mediated metal-free ring-opening metathesis polymerization (MF-ROMP), which has been successfully applied to the synthesis of linear polymers from strained cyclic monomers. rsc.org While not directly a diyne polymerization, the principles of using light and an organic catalyst to control polymer growth are broadly applicable. Research has also demonstrated that some multicomponent polymerizations can proceed without metal catalysts, using reagents like diynes, diamines, and glyoxylates to generate poly(quinoline)s under mild conditions.

Multi-component polymerizations (MCPs) are highly efficient, atom-economical strategies for creating complex polymers from three or more different monomers in a single step. dgfett.de Diynes are exceptionally versatile building blocks in MCPs. rsc.orgnih.gov For example, a Cu(I)-catalyzed three-component polymerization of diynes, sulfonyl azides, and various TME-responsive diols has been shown to produce biodegradable polymers with diverse functionalities and molecular weights up to 12,000 g/mol . rsc.org

These strategies could allow for the incorporation of the this compound monomer into complex polymer structures alongside other monomers chosen to impart specific properties, such as biodegradability or therapeutic action. rsc.org The ability to construct functional polymers from readily accessible monomers like fatty acid derivatives makes MCPs a powerful tool for sustainable polymer chemistry. dgfett.dersc.org

Structure-Property Relationships in this compound-Based Polymeric Materials

The physical and electronic properties of a polymer derived from this compound would be directly linked to its molecular structure. minarjournal.comscribd.com Key relationships include:

Conjugated Backbone: The polyyne backbone formed from the 3,6-diyne unit would be responsible for the material's optical and electronic properties, such as light absorption and emission, and electrical conductivity. ill.eu The extent of π-conjugation influences the bandgap of the polymer; longer effective conjugation lengths generally lead to red-shifted absorption and emission spectra. acs.org

Long Alkyl Side Chain: The C₁₁H₂₃ chain would significantly impact the polymer's physical properties. It would enhance solubility in organic solvents, a critical factor for solution-based processing into thin films for electronic devices. ill.eu Furthermore, the flexible alkyl chains would influence the polymer's morphology in the solid state, affecting how the polymer chains pack together. This packing, in turn, governs charge transport between chains. libretexts.org

Methyl Ester Group: The ester functionality introduces polarity to the side chain, which can influence solubility in a range of solvents and provides a potential site for post-polymerization modification. For example, the ester could be hydrolyzed to a carboxylic acid, which could then be used to attach other functional molecules or to alter the polymer's pH-responsiveness.

Molecular Weight and Crystallinity: The degree of polymerization and the regularity of the polymer chain (tacticity) affect properties like mechanical strength, thermal stability, and rigidity. minarjournal.comlibretexts.org Higher molecular weights generally lead to increased chain entanglement and improved mechanical properties. The balance between crystalline regions (ordered) and amorphous regions (disordered) is critical; crystallinity increases rigidity and tensile strength. libretexts.org

The interplay of these structural elements is summarized in the table below.

| Structural Feature | Influenced Properties |

| Polymer Backbone | π-conjugation, color, fluorescence, conductivity, bandgap acs.org |

| Side Chain Length/Branching | Solubility, processability, melting point, glass transition temp., crystallinity libretexts.org |

| Intermolecular Forces | Mechanical strength (tensile, flexural), melting point, chemical resistance libretexts.org |

| Molecular Weight | Viscosity, toughness, tensile strength, processing characteristics minarjournal.com |

| Cross-linking | Rigidity, insolubility, thermal stability |

| Crystallinity | Rigidity, strength, opacity, melting behavior libretexts.org |

This table outlines general structure-property relationships in polymers.

Engineering of Polymeric Architectures with Integrated Diyne Moieties

Beyond simple linear homopolymers, modern polymer synthesis allows for the creation of complex polymeric architectures. illinois.edumcpolymers.comrsc.org Integrating diyne units like those in this compound into these architectures opens pathways to highly tailored materials.

Block Copolymers: By combining the polymerization of this compound with other monomers in a sequential manner (living polymerization), block copolymers could be synthesized. For example, a block of poly(this compound) could be combined with a block of a different polymer to create materials that self-assemble into nanoscale structures.

Graft and Brush Polymers: The ester group on the side chain of the polymerized monomer could be modified to act as an initiation site for growing other polymer chains, creating a graft or "bottle-brush" architecture. This approach, sometimes termed "polymer-based protein engineering" when applied to biomolecules, allows for the dense attachment of polymer chains to a backbone, dramatically altering the material's properties in solution and at interfaces. nih.gov

Cross-linked Networks: The diyne functionalities themselves can be used as cross-linking points. In solid-state polymerization, diyne monomers can undergo topochemical polymerization to form highly ordered, cross-linked networks. researchgate.net This is particularly relevant for creating robust films and coatings. Furthermore, in hyperbranched polymers, diyne units can be used to control the degree of branching and prevent gelation during synthesis.

These advanced architectures allow for precise control over the final material's properties, enabling the design of next-generation materials for specific, high-performance applications. illinois.edumdpi.com

Biological and Natural Product Research Contexts of Methyl 3,6 Octadecadiynoate

Natural Occurrence and Biosynthetic Pathways of Diynoates

Methyl 3,6-octadecadiynoate has been identified as a metabolite in plants, notably in fermented sea buckthorn beverages. A study analyzing the volatile and non-volatile compounds of sea buckthorn juice during fermentation by Saccharomyces cerevisiae detected the presence of this compound. nih.gov The relative abundance of this compound was measured at different time points during the fermentation process, highlighting the dynamic changes in the metabolome of the beverage. nih.gov Specifically, in a yeast-fermented sea buckthorn beverage, this compound was detected after 18 hours of fermentation with a relative content of 53.46 ± 1.34a. nih.gov

Sea buckthorn (Hippophae rhamnoides) itself is a plant known for its high content of bioactive compounds, including vitamins, fatty acids, and antioxidants. nih.govmyfoodresearch.compsu.edu The berries are used to produce various products, and the fermentation process can alter the chemical composition, leading to the formation of new compounds like this compound. nih.gov While the direct precursor in sea buckthorn is not explicitly detailed in the provided search results, the presence of various fatty acids in the berries suggests a pool of substrates for potential modification into diynoic structures during fermentation. nih.govmyfoodresearch.com

Beyond sea buckthorn, other plants are known to produce acetylenic fatty acids, which are characterized by the presence of one or more triple bonds. ontosight.ai For instance, exocarpic acid, another polyacetylenic fatty acid, has been isolated from Exocarpos latifolius. researchgate.net The compound Mentha viridis (spearmint) has also been listed as containing this compound. neist.res.in

Table 1: Detection of this compound in Fermented Sea Buckthorn Beverage

| Fermentation Time (hours) | Relative Content of this compound |

| 0 | - |

| 9 | - |

| 18 | 53.46 ± 1.34a |

| Data from a study on the metabolic dynamics during the fermentation of sea buckthorn beverage. nih.gov The '-' indicates that the compound was not detected at these time points. |

The biosynthesis of diynoates and other polyacetylenic compounds in plants is a complex process involving a series of enzymatic reactions that introduce unsaturation into fatty acid chains. While the specific pathway for this compound is not fully elucidated in the provided results, general principles of fatty acid and terpenoid biosynthesis offer a framework for understanding its formation.

The initial steps likely involve the plant's primary metabolism, which produces fatty acid precursors. nih.gov The introduction of triple bonds is a key step, and enzymes such as desaturases and acetylenases are implicated in this process. These enzymes catalyze the removal of hydrogen atoms to form double and then triple bonds. The biosynthesis of many plant secondary metabolites, including those with defensive roles, often branches off from primary metabolic pathways like the fatty acid or terpenoid synthesis pathways. nih.govmdpi.com

In the broader context of plant secondary metabolism, the formation of diverse compounds is often achieved through the modification of common precursors. mdpi.comnih.govmdpi.com For instance, in terpenoid biosynthesis, a small number of precursor molecules are converted into a vast array of structures by enzymes like terpene synthases and cytochrome P450s. mdpi.com A similar modular and combinatorial enzymatic approach is likely involved in generating the diversity of polyacetylenic compounds found in nature.

The final step in the formation of this compound would be the esterification of the carboxylic acid group with methanol. This reaction could be catalyzed by a methyltransferase enzyme.

Mechanistic Studies of Biological Interactions (In Vitro Investigations)

Diynoic acids, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial properties. ontosight.ainih.gov The mechanisms underlying this activity are thought to involve the disruption of essential cellular processes in microorganisms.

One proposed mechanism of action for diynoic fatty acids is the inhibition of fatty acid biosynthesis in fungi. nih.gov This could occur through the isomerization of the diynoic acid to an allene, which then acts as an inhibitor. nih.gov Another potential target is the biosynthesis of sphingolipids, which are crucial components of fungal cell membranes. nih.gov

Studies on exocarpic acid, a polyacetylenic fatty acid, have shown that it inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis. researchgate.net This finding suggests that the disruption of cell wall synthesis is a key mechanism of antimicrobial action for some polyacetylenic compounds. researchgate.net The antimicrobial activity of various plant-derived compounds, including phenolics and flavonoids, often involves mechanisms like the inhibition of cell wall synthesis, disruption of cell membranes, and interference with microbial enzyme activity. ptfarm.pl

The effectiveness of these compounds can vary depending on their specific structure, such as chain length and the position of the triple bonds. nih.gov For example, studies on 2-alkynoic fatty acids have shown that optimal antifungal activity is achieved with specific chain lengths. nih.gov

Table 2: Proposed Antimicrobial Mechanisms of Diynoates and Related Compounds

| Compound Class | Proposed Mechanism of Action | Target Organism(s) |

| Diynoic Fatty Acids | Inhibition of fatty acid biosynthesis, Inhibition of sphingolipid biosynthesis | Fungi |

| Exocarpic Acid | Inhibition of mycolic acid biosynthesis | Mycobacterium tuberculosis |

The biological activity of diynoic acids is intrinsically linked to their ability to interact with and inhibit specific enzymes. The study of these interactions provides insight into their mechanism of action at a molecular level.

A notable example is the interaction of octadeca-9,12-diynoic acid (ODYA), an analog of linoleic acid, with lipoxygenase (LOX). ODYA acts as an irreversible inhibitor of soybean Fe(III)-lipoxygenase. uu.nlacs.org The inactivation process involves the enzymatic conversion of ODYA to reactive intermediates, such as 11-hydroperoxy-octadeca-9,12-diynoic acid (11-HP-ODYA) or the 11-peroxy-octadeca-9,12-diynoic acid radical. uu.nlacs.org These reactive species are then responsible for the inactivation of the enzyme. The study of enzyme kinetics and the effects of substrate and inhibitor concentrations are crucial in elucidating these mechanisms. wikipedia.orgkhanacademy.org

Techniques used to study enzyme-ligand binding include fluorescence resonance energy transfer (FRET) and attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy. nih.gov These methods can provide quantitative data on binding affinity, stoichiometry, and conformational changes in the enzyme upon binding. nih.gov Site-directed mutagenesis can also be employed to identify the specific amino acid residues within the enzyme's active site that are crucial for substrate binding and catalysis. nih.gov

The production of these defensive compounds can be either constitutive (always present) or induced in response to attack. wikipedia.org The release of volatile organic compounds can also play a role in indirect defense by attracting the natural enemies of herbivores. nih.gov

In the context of anti-nematode effects, certain organic acids and related compounds have shown nematicidal activity. researchgate.net For instance, maleic acid has demonstrated significant mortality against the root-knot nematode Meloidogyne incognita. researchgate.net While direct evidence for the anti-nematode activity of this compound is not present in the search results, the known nematicidal properties of other organic acids and fatty acid derivatives suggest that it could potentially have a role in plant defense against nematodes. researchgate.netnih.gov The mechanisms of action for nematicidal compounds can include inhibition of egg hatching and direct toxicity to juvenile nematodes. researchgate.netmdpi.com

Metabolomic Profiling and Identification in Complex Biological Matrices

The identification and quantification of specific metabolites within complex biological samples is a primary objective of metabolomics. This field utilizes advanced analytical techniques, most notably mass spectrometry combined with chromatography, to generate comprehensive profiles of small molecules. Within this context, the detection of less common fatty acids, such as this compound, provides valuable insight into the metabolic processes of an organism.

Recent research has successfully identified this compound in a fermented food product through a metabolomics-driven approach. A 2023 study investigating the metabolic changes during the yeast fermentation of sea buckthorn (Hippophae rhamnoides L.) juice utilized Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to analyze the non-volatile metabolites. google.comnih.gov This analysis successfully identified this compound as one of the metabolites present in the fermented beverage. google.comnih.gov

In this particular study, the researchers monitored the changes in metabolites at different stages of fermentation. google.com While this compound was not detected in the initial unfermented sea buckthorn juice or after 9 days of fermentation, it was identified in the sample taken after 18 days of fermentation with Saccharomyces cerevisiae. google.comnih.gov The relative abundance of the compound was recorded, indicating its production or release during the later stages of the fermentation process. google.com The identification was based on matching the mass spectrometry data (MS and MS/MS) against a metabolite database with a high mass accuracy error tolerance of less than 10 ppm. google.com

The table below summarizes the detection of this compound in the aforementioned metabolomics study.

| Biological Matrix | Fermentation Stage | Analytical Method | Relative Abundance (Peak Area) |

| Fermented Sea Buckthorn Juice | Day 18 | UHPLC-MS | 53.46 ± 1.34a |

Data sourced from Li et al. (2023). The 'a' indicates a statistically significant difference compared to other time points where the compound was not detected. google.com

While this study provides a clear instance of the identification of this compound in a biological matrix, comprehensive metabolomic data for this specific compound across a wide range of organisms or tissues remains limited in the broader scientific literature. The presence of acetylenic fatty acids, a class to which this compound belongs, has been noted in various plants and fungi, where they are thought to play a role in chemical defense. mdpi.com These compounds are often found in seed oils of specific plant families. d-nb.info However, detailed profiling of the methyl ester form, this compound, in other natural sources through dedicated metabolomics studies is not yet widely documented.

The analytical methodologies employed in studies of fatty acid esters, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are crucial for their detection and structural elucidation. mdpi.com The successful identification of this compound in the fermented sea buckthorn juice underscores the capability of modern metabolomic platforms to detect and characterize even rare or low-abundance lipids in complex mixtures. google.com

Future Directions and Emerging Research Avenues for Methyl 3,6 Octadecadiynoate

Development of Novel and Sustainable Synthetic Methodologies for Diyne Esters

The synthesis of diyne esters, including Methyl 3,6-octadecadiynoate, has traditionally relied on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes.

Key areas of development include:

Catalytic Systems: There is a growing need for the development of novel catalytic systems that can facilitate the synthesis of diyne esters with high selectivity and yield, while minimizing waste. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals. Gold-catalyzed reactions of 1,n-diyne carbonates and esters have shown promise in constructing complex molecular scaffolds. monash.edu

Renewable Feedstocks: A significant future direction will be the utilization of renewable feedstocks for the synthesis of the long-chain aliphatic backbone of this compound. This could involve the use of fatty acids derived from plant oils or microbial sources.

Flow Chemistry: The application of continuous flow chemistry offers several advantages for the synthesis of diyne esters, including improved reaction control, enhanced safety, and easier scalability. Future research could focus on developing continuous flow processes for the key steps in the synthesis of this compound.

Enzymatic Synthesis: The use of enzymes, such as lipases, for the esterification step or for the introduction of functional groups offers a highly selective and environmentally benign approach. Chemo-enzymatic synthesis strategies are being explored for various fatty acid esters. mdpi.com

The following table summarizes potential sustainable synthetic strategies for diyne esters:

| Synthetic Strategy | Advantages | Key Research Focus |

| Novel Catalysis | High efficiency, selectivity, reduced waste. | Earth-abundant metal catalysts, recyclable catalysts. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Bio-based starting materials, conversion of natural oils. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Miniaturized reactors, process optimization. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradability. | Enzyme discovery and engineering, process integration. |

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, the integration of advanced spectroscopic techniques for real-time, in-situ reaction monitoring will be crucial. These techniques provide valuable kinetic and mechanistic data, enabling precise control over reaction parameters.

Future research in this area will likely involve:

Raman Spectroscopy: This technique is particularly well-suited for monitoring the transformation of alkyne functional groups due to their strong and characteristic Raman scattering signals. semi.ac.cnnih.govresearchgate.net In-situ Raman spectroscopy can be used to track the consumption of starting materials and the formation of intermediates and products in real-time. endress.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is another powerful tool for in-situ monitoring of reactions in solution. researchgate.netfrontiersin.org It can provide information on the changes in functional groups throughout the course of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture, offering deep mechanistic insights. spectroscopyonline.com The application of in-situ NMR has been demonstrated in the study of polymerization and spectroelectrochemistry. nih.gov

Hyphenated Techniques: The combination of multiple spectroscopic techniques (e.g., Raman-IR) can provide a more comprehensive understanding of complex reaction systems. researchgate.net

The table below illustrates the application of various spectroscopic techniques for in-situ monitoring:

| Spectroscopic Technique | Information Provided | Advantages for Diyne Synthesis |

| Raman Spectroscopy | Vibrational modes, particularly of C≡C bonds. | High sensitivity to alkynes, suitable for aqueous and non-aqueous media. semi.ac.cnnih.gov |

| Infrared (IR) Spectroscopy | Functional group analysis. | Widely available, provides complementary information to Raman. frontiersin.org |

| NMR Spectroscopy | Detailed structural and conformational information. | Unambiguous identification of intermediates and products. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems. | Useful for monitoring the formation of conjugated polyynes. |

Rational Design of this compound-Derived Functional Materials for Optoelectronics and Sensing

The diyne functionality in this compound serves as a versatile building block for the creation of novel functional materials. Through polymerization and other chemical modifications, this molecule can be transformed into materials with interesting optoelectronic and sensing properties.

Future research will focus on:

Polymerization: The alkyne groups can undergo polymerization to form conjugated polymers (polydiacetylenes) or cross-linked networks. These materials often exhibit chromic properties, changing color in response to external stimuli such as temperature, pH, or mechanical stress, making them suitable for sensing applications.

Surface Modification: The ester group allows for the attachment of this compound to various surfaces, such as nanoparticles or electrodes. Subsequent polymerization of the diyne units can lead to the formation of functional coatings and thin films.

Metal-Organic Frameworks (MOFs): The diyne and ester functionalities could be incorporated into the linker molecules of MOFs, creating materials with tailored porosity and electronic properties for applications in catalysis and gas storage. mdpi.com

Optoelectronic Devices: Polydiacetylenes derived from long-chain diyne esters are known to have nonlinear optical properties and could be explored for applications in optical switching and data storage.

The following table outlines potential applications of materials derived from this compound:

| Material Type | Potential Application | Key Property |

| Polydiacetylenes | Chemical and biological sensors. | Chromism (color change). |

| Functionalized Surfaces | Smart coatings, modified electrodes. | Stimuli-responsive properties. |

| Diyne-containing MOFs | Gas separation and storage, catalysis. | Tunable porosity and electronic structure. mdpi.com |

| Thin Films | Nonlinear optical devices. | High third-order optical susceptibility. |

Elucidation of Molecular Mechanisms Governing Biological Activities

Polyynes are a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. researchgate.netsinica.edu.twnih.gov While the specific biological activities of this compound are not yet well-defined, its structural similarity to other bioactive lipids suggests that it may possess interesting pharmacological properties.

Future research should be directed towards:

Antimicrobial Activity: Long-chain fatty acids and their esters are known to have antimicrobial properties. semanticscholar.orgmdpi.comnih.gov The diyne functionality in this compound could confer unique antimicrobial or antivirulence activities against various pathogens.

Anti-inflammatory Effects: Certain fatty acid esters have demonstrated anti-inflammatory properties. nih.gov Investigations into the effects of this compound on inflammatory pathways, such as those involving cytokines and chemokines, are warranted.

Cytotoxicity and Anticancer Potential: Many natural polyynes exhibit potent cytotoxicity against cancer cell lines. sinica.edu.twwikipedia.org The potential of this compound as an anticancer agent should be systematically evaluated.

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its biological effects. This could involve studies on its interaction with cell membranes, enzymes, or transcription factors.

The table below summarizes potential biological activities and the corresponding research approaches:

| Biological Activity | Research Approach | Potential Molecular Target |

| Antimicrobial | Minimum inhibitory concentration (MIC) assays, biofilm inhibition studies. | Bacterial cell membrane, fatty acid synthesis enzymes. mdpi.com |

| Anti-inflammatory | Cytokine profiling in immune cells, animal models of inflammation. | G protein-coupled receptors, inflammatory signaling pathways. nih.gov |

| Anticancer | Cell viability assays on cancer cell lines, apoptosis and cell cycle analysis. | Topoisomerases, tubulin, signaling proteins. |

| Enzyme Inhibition | In vitro enzyme activity assays. | Lipoxygenases, cyclooxygenases. |

Computational Chemistry and Theoretical Studies on Reactivity and Electronic Structure

Computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules like this compound at the atomic level. Theoretical studies can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of this compound. rsc.orgresearchgate.netscielo.org.mx This information is valuable for predicting its behavior in chemical reactions and its potential for electronic applications.

Reaction Mechanism Simulations: Computational modeling can be employed to elucidate the mechanisms of reactions involving the diyne and ester groups, such as polymerization, cycloadditions, and interactions with catalysts. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological systems, such as lipid bilayers and proteins.

Prediction of Spectroscopic Properties: Theoretical calculations can be used to predict spectroscopic signatures (e.g., NMR, IR, Raman spectra), which can aid in the interpretation of experimental data.

The following table highlights the application of computational methods to the study of this compound:

| Computational Method | Information Gained | Relevance to Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, orbital energies. rsc.orgscielo.org.mx | Predicting reaction pathways and electronic properties. |

| Reaction Mechanism Simulation | Transition state energies, reaction pathways. mdpi.com | Guiding the design of new synthetic routes. |

| Molecular Dynamics (MD) | Conformational changes, interactions with biomolecules. | Understanding biological activity and material properties. |

| Spectroscopic Prediction | Theoretical NMR, IR, and Raman spectra. | Aiding in structural characterization and analysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.